molecular formula C10H13ClN2O B7809288 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride

2-Indolinone, 3-(2-aminoethyl)-, hydrochloride

Cat. No. B7809288
M. Wt: 212.67 g/mol
InChI Key: TXSFUPUQVBZDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Indolinone, 3-(2-aminoethyl)-, hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride involves the reaction of 2-indolinone with 2-aminoethanol in the presence of hydrochloric acid.

Starting Materials
2-indolinone, 2-aminoethanol, hydrochloric acid

Reaction
To a solution of 2-indolinone in ethanol, add 2-aminoethanol dropwise with stirring., Add hydrochloric acid to the reaction mixture and stir for several hours at room temperature., Filter the resulting solid and wash with ethanol to obtain the hydrochloride salt of 2-Indolinone, 3-(2-aminoethyl)-.

properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-3-yl)ethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSFUPUQVBZDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Indolinone, 3-(2-aminoethyl)-, hydrochloride

CAS RN

4993-84-4
Record name 2-Indolinone, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004993844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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